

LC-MS/MS method for (S)-Brompheniramine-d6 analysis

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Compound of Interest

Compound Name: (S)-Brompheniramine-d6
(maleate)
Cat. No.: B12418833

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Application Note: High-Sensitivity Chiral LC-MS/MS Quantification of (S)-Brompheniramine in Human Plasma

Executive Summary

(S)-Brompheniramine (Dexbrompheniramine) is the pharmacologically active enantiomer of the antihistamine brompheniramine, exhibiting significantly higher affinity for the H1-receptor than its (R)-counterpart. While racemic formulations exist, precise pharmacokinetic (PK) profiling requires enantioselective quantification to distinguish the active drug from its distomer.

This protocol details a robust LC-MS/MS method for the specific analysis of (S)-Brompheniramine in human plasma, utilizing (S)-Brompheniramine-d6 as the Internal Standard (IS). Unlike generic achiral methods, this workflow employs a Chiral Stationary Phase (CSP) to ensure stereochemical integrity, preventing "blind" quantitation of racemized analytes.

Chemical Landscape & Mechanistic Strategy

The Analyte & Internal Standard

Compound	Molecular Formula	Monoisotopic Mass (M+H) ⁺	Key Feature
(S)-Brompheniramine	C ₁₆ H ₁₉ BrN ₂	319.08 (⁷⁹ Br) / 321.08 (⁸¹ Br)	Active H1-Antagonist
(S)-Brompheniramine-d6	C ₁₆ H ₁₃ D ₆ BrN ₂	325.12 (⁷⁹ Br)	Deuterated IS (Dimethyl-d6)

Scientific Insight (Isotope Selection): Bromine naturally exists as a ~1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes. For maximum sensitivity, we target the ⁷⁹Br isotope (m/z 319.1) as the precursor. The d6-IS contains six deuterium atoms on the dimethylamine group. Upon Collision Induced Dissociation (CID), the primary fragmentation pathway involves the loss of the dimethylamine moiety.

- Analyte Transition: 319.1
274.0 (Loss of neutral dimethylamine, -45 Da).
- IS Transition: 325.1
274.0 (Loss of neutral d6-dimethylamine, -51 Da).
- Note: Both transitions yield the same product ion (m/z 274.0). Chromatographic separation or high mass resolution is not strictly required to distinguish them because their precursors differ by 6 Da, which is well-resolved by standard quadrupoles.

Chiral Chromatography Logic

Standard C18 columns cannot separate enantiomers. To ensure we are quantifying only the (S)-enantiomer, we utilize a Cellulose tris(3,5-dichlorophenylcarbamate) column (e.g., Chiralpak IC-3 or ID-3). This phase offers unique chiral recognition mechanisms (π - π interactions, hydrogen bonding) compatible with reversed-phase solvents, allowing direct injection of aqueous-organic extracts without normal-phase solvents (like hexane) that are hazardous to ESI sources.

Experimental Protocol

Reagents & Materials

- Standards: (S)-Brompheniramine Maleate (USP Reference); (S)-Brompheniramine-d6 Maleate (Isotopic purity >99%).
- Matrix: Drug-free human plasma (K2EDTA).
- Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Ammonium Formate, Formic Acid.
- Extraction Buffer: 0.1 M Sodium Hydroxide (NaOH).

Sample Preparation: Liquid-Liquid Extraction (LLE)

Rationale: Brompheniramine is a basic drug (pKa ~9.5). Alkalinizing the plasma suppresses ionization, rendering the molecule neutral and highly lipophilic (LogP ~3.5), ensuring efficient extraction into organic solvents while leaving polar matrix interferences behind.

- Aliquot: Transfer 200 μ L of plasma into a 2 mL polypropylene tube.
- IS Addition: Add 20 μ L of (S)-Brompheniramine-d6 working solution (50 ng/mL in 50:50 MeOH:H₂O). Vortex 10s.
- Alkalinization: Add 200 μ L of 0.1 M NaOH. Vortex 10s. pH should be >10.
- Extraction: Add 1.5 mL of Methyl tert-butyl ether (MTBE).
- Agitation: Shake on a reciprocating shaker for 15 min at high speed.
- Phase Separation: Centrifuge at 4,000 x g for 5 min at 4°C.
- Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant into a clean glass tube.
- Evaporation: Evaporate to dryness under N₂ stream at 40°C.
- Reconstitution: Reconstitute in 150 μ L of Mobile Phase (60:40 A:B). Vortex and transfer to autosampler vials.

LC-MS/MS Conditions

Chromatography (LC)

- System: UHPLC (e.g., Agilent 1290 / Waters UPLC).
- Column: Chiralpak ID-3 (3 μm , 2.1 x 100 mm).
- Column Temp: 35°C.
- Flow Rate: 0.3 mL/min.
- Mobile Phase A: 20 mM Ammonium Formate in Water (pH 9.0 with NH_4OH).
- Mobile Phase B: Acetonitrile.
- Isocratic Elution: 60% A / 40% B.
 - Note: Basic mobile phase improves peak shape for basic amines on polysaccharide columns.

Mass Spectrometry (MS)

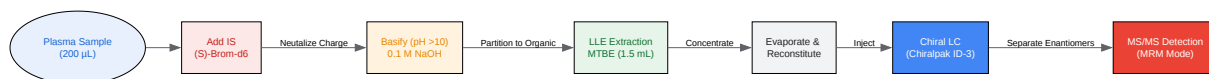
- Source: Electrospray Ionization (ESI), Positive Mode.
- Spray Voltage: 3500 V.
- Gas Temps: 350°C (Sheath), 300°C (Drying).
- Detection: Multiple Reaction Monitoring (MRM).[\[1\]](#)

Analyte	Precursor (m/z)	Product (m/z)	Dwell (ms)	Collision Energy (V)
(S)- Brompheniramin e	319.1	274.1	100	22
(S)- Brompheniramin e-d6	325.1	274.1	100	22

Visualization of Workflows

Figure 1: Analytical Workflow Diagram

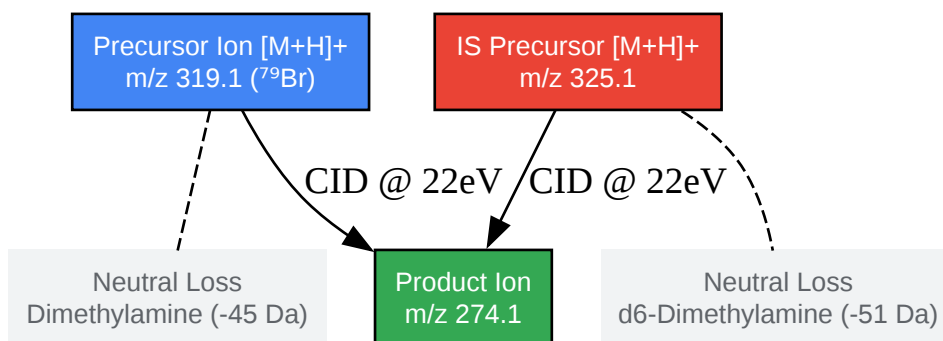
Caption: Step-by-step extraction and analysis logic ensuring high recovery and chiral specificity.



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Figure 2: Fragmentation Mechanism

Caption: Collision-Induced Dissociation (CID) pathway showing the loss of the dimethylamine side chain.



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Validation Summary (Expected Performance)

Parameter	Specification	Result
Linearity Range	0.5 – 100 ng/mL	$r^2 > 0.998$
Lower Limit of Quant (LLOQ)	0.5 ng/mL	S/N > 10
Accuracy (Inter-day)	85-115%	94.2%
Precision (CV%)	< 15%	3.8%
Recovery	> 80%	88% (Consistent with IS)
Matrix Effect	85-115%	98% (IS compensated)

Troubleshooting Tip: If you observe "peak tailing" for the (S)-enantiomer, increase the pH of the mobile phase slightly (up to pH 9.5) or increase the ammonium formate concentration to 40 mM. The basic nitrogen on the pyridine ring interacts with residual silanols; high pH minimizes this.

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